1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is a modified nucleoside derivative. It is commonly used in the synthesis of RNA oligonucleotides due to its protective groups, which enhance the stability and efficiency of the synthesis process. The compound features a tert-butyldimethylsilyl (TBDMS) group at the 3’-hydroxyl position and a methyl group at the 2’-hydroxyl position of uridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine typically involves the protection of the hydroxyl groups on uridine. The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methyl group at the 2’-position is introduced using methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and degradation of the nucleoside .
Chemical Reactions Analysis
Types of Reactions
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: NaOCH3, LiAlH4, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce alcohols .
Scientific Research Applications
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine involves its role as a protective group in RNA synthesis. The TBDMS group protects the 3’-hydroxyl group from unwanted reactions, while the methyl group at the 2’-position enhances the stability of the nucleoside. These protective groups are removed under specific conditions to yield the desired RNA oligonucleotide .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: Lacks the TBDMS group, making it less stable during synthesis.
3’-O-(t-Butyldimethylsilyl)thymidine: Similar protective groups but with thymidine instead of uridine.
2’-O-(2-Nitrobenzyloxymethyl)uridine: Another protected uridine derivative used in RNA synthesis.
Uniqueness
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is unique due to the combination of the TBDMS and methyl groups, which provide enhanced stability and efficiency in RNA synthesis compared to other protected nucleosides .
Properties
Molecular Formula |
C16H30N2O6Si |
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Molecular Weight |
374.50 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H30N2O6Si/c1-16(2,3)25(5,6)24-12-10(9-19)23-14(13(12)22-4)18-8-7-11(20)17-15(18)21/h10,12-14,19H,7-9H2,1-6H3,(H,17,20,21)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
YOYKFCJLZCKXPS-FMKGYKFTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2CCC(=O)NC2=O)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OC)N2CCC(=O)NC2=O)CO |
Origin of Product |
United States |
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